Tert-butyl (7-bromochroman-4-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (7-bromochroman-4-YL)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a chroman ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (7-bromochroman-4-YL)carbamate typically involves the reaction of 7-bromochroman-4-ol with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as column chromatography or recrystallization, is common to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (7-bromochroman-4-YL)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The chroman ring can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide, solvents like water or acetic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Formation of substituted carbamates or thiocarbamates.
Oxidation Reactions: Formation of quinone derivatives.
Reduction Reactions: Formation of alcohol or amine derivatives.
Scientific Research Applications
Tert-butyl (7-bromochroman-4-YL)carbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (7-bromochroman-4-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-bromobutyl)carbamate
- Tert-butyl (4-bromopyridin-2-yl)carbamate
- Tert-butyl (4-methylpiperidin-4-yl)carbamate
Uniqueness
Tert-butyl (7-bromochroman-4-YL)carbamate is unique due to its chroman ring structure, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack the chroman ring or have different substituents, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C14H18BrNO3 |
---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl N-(7-bromo-3,4-dihydro-2H-chromen-4-yl)carbamate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-11-6-7-18-12-8-9(15)4-5-10(11)12/h4-5,8,11H,6-7H2,1-3H3,(H,16,17) |
InChI Key |
JOGJTVSDHBVDSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.